1,3-Oxazinane-2-thione
Description
Significance of Heterocyclic Compounds in Modern Organic Synthesis
Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, represent one of the most extensive and diverse classes of organic compounds. openmedicinalchemistryjournal.comopenaccessjournals.com These structures are fundamental in chemistry, biology, and pharmacology due to the unique physicochemical and reactive properties conferred by the presence of heteroatoms like nitrogen, oxygen, and sulfur. openaccessjournals.com Their significance is underscored by their prevalence in a vast array of biologically active molecules, including many vitamins, hormones, and antibiotics. openmedicinalchemistryjournal.com
In the realm of medicinal chemistry, heterocyclic compounds are of paramount importance, forming the core structure of a majority of pharmaceutical drugs. ijnrd.org Their frameworks are considered "privileged scaffolds" in drug development. acs.org Beyond medicine, these compounds are integral to materials science for creating conducting polymers and functional dyes, and they are widely used in agrochemicals. openaccessjournals.com The immense utility of heterocycles has made their synthesis a central focus of modern organic chemistry, driving the development of innovative synthetic methodologies. openmedicinalchemistryjournal.comopenaccessjournals.com
Overview of 1,3-Oxazinane-2-thione as a Versatile Synthetic Scaffold
Within the broad class of heterocycles, this compound has emerged as a noteworthy and versatile synthetic scaffold. It is a six-membered ring containing nitrogen and oxygen heteroatoms, along with a thione (C=S) group. chemsynthesis.com Its utility lies in its function as a temporary auxiliary that can guide the stereochemical outcome of a reaction before being cleanly removed.
Recent research has established the N-acylated form of this compound as a highly effective scaffold in asymmetric carbon-carbon bond-forming reactions. acs.orgresearchgate.net Specifically, it has been instrumental in direct, catalytic, and enantioselective syn-aldol reactions. nih.gov In these reactions, the N-acyl-1,3-oxazinane-2-thione acts as a nucleophile that reacts with electrophiles like dialkyl acetals derived from aromatic aldehydes. nih.govacs.org The structure of the oxazinanethione ring itself influences the reactivity and stereoselectivity, with six-membered ring thioimides like N-propanoyl-1,3-oxazinane-2-thione proving to be highly nucleophilic and favoring the formation of syn-diastereomers. nih.govacs.org
A key advantage of this scaffold is that it can be smoothly and efficiently removed under mild conditions after the desired bond has been formed. researchgate.netacs.org This removal process can yield a wide array of valuable, enantiomerically pure compounds, such as alcohols and esters, demonstrating the scaffold's versatility. acs.org This was the first time the oxazinanethione heterocycle was successfully used as a scaffold in this type of asymmetric reaction. acs.orgresearchgate.net
Research Trajectories and Key Areas of Investigation for this compound
Current research on this compound is primarily focused on expanding its application in asymmetric synthesis and catalysis. A major trajectory involves the development and optimization of catalytic systems that work in concert with the scaffold to achieve high levels of stereocontrol.
One key area of investigation has been the use of chiral nickel(II) complexes as catalysts. nih.govacs.org Studies have shown that the combination of N-propanoyl-1,3-oxazinane-2-thione with a specific chiral nickel catalyst, [(R)-DTBM-SEGPHOS]NiCl₂, is highly effective, leading to excellent diastereoselectivity (dr ≥82:18) and enantioselectivity (ee 92–99%) in the synthesis of syn-aldol adducts. nih.govacs.org Research has systematically examined multiple variables to fine-tune these reactions, including:
The Acyl Group: The steric hindrance of the acyl group on the thioimide affects the reaction kinetics. nih.gov
The Acetal (B89532) Substrate: The reaction proceeds smoothly with a wide array of dialkyl acetals from different aromatic and heteroaromatic aldehydes. nih.gov
Reaction Conditions: Parameters such as temperature and the specific type of silyl (B83357) triflate (TMSOTf or TESOTf) have been optimized to maximize yield and stereoselectivity. nih.govacs.org
The following table details the results from the reaction of N-propanoyl-1,3-oxazinane-2-thione with various aromatic acetals, showcasing the effectiveness of the optimized catalytic system.
| Aldehyde Acetal Substrate | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| p-Anisaldehyde dimethyl acetal | 1 | 78 | 90:10 | 99 |
| p-Anisaldehyde diallyl acetal | 1 | 72 | 90:10 | 98 |
| p-Anisaldehyde dibenzyl acetal | 1 | 75 | 91:9 | 99 |
| Piperonal dimethyl acetal | 1 | 82 | 86:14 | 99 |
| 3,5-Dimethoxybenzaldehyde dimethyl acetal | 5 | 65 | 91:9 | 95 |
| p-Tolualdehyde dimethyl acetal | 3 | 77 | 82:18 | 95 |
| m-Tolualdehyde dimethyl acetal | 3 | 79 | 85:15 | 98 |
| o-Tolualdehyde dimethyl acetal | 5 | 78 | 92:8 | 99 |
| Benzaldehyde dimethyl acetal | 5 | 62 | 84:16 | 92 |
Future research trajectories include further exploration of the scaffold's utility with different classes of electrophiles and the development of new methods for its cleavage to access an even broader range of enantiomerically pure synthetic intermediates. acs.org Computational studies are also being employed to understand the reaction mechanisms and the role of the catalyst in controlling the stereochemical outcome. nih.govacs.org
Structure
3D Structure
Properties
IUPAC Name |
1,3-oxazinane-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS/c7-4-5-2-1-3-6-4/h1-3H2,(H,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWDJXKSTXCEOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=S)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17374-18-4 | |
| Record name | 1,3-oxazinane-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Mechanistic Investigations of 1,3 Oxazinane 2 Thione
Asymmetric Carbon-Carbon Bond-Forming Reactions
The 1,3-oxazinane-2-thione moiety, when incorporated into N-acyl thioimides, serves as a powerful chiral auxiliary and reactant scaffold in asymmetric carbon-carbon bond-forming reactions. Its unique structural and electronic properties allow for high levels of stereocontrol in reactions such as aldol (B89426) and Michael additions.
A significant application of N-acyl-1,3-oxazinane-2-thiones is in direct and catalytic enantioselective aldol reactions. nih.govresearchgate.net These reactions provide an atom-economical route to access chiral, functionalized building blocks that are of high synthetic value. researchgate.net Specifically, the reaction between N-acyl-1,3-oxazinane-2-thiones and dialkyl acetals derived from aromatic aldehydes has been developed to produce protected syn-aldol adducts with high efficiency and stereoselectivity. nih.gov The this compound heterocycle is used for the first time as a scaffold in these types of asymmetric reactions and can be smoothly removed post-reaction to yield a variety of enantiomerically pure compounds. nih.gov
The stereochemical outcome of the aldol reaction, affording either syn or anti diastereomers, is highly dependent on the reaction conditions and the structure of the thioimide scaffold. nih.gov In reactions involving N-acyl thioimides, the use of bulky silyl (B83357) groups in silyl triflates, such as in triisopropylsilyl triflate (TIPSOTf), has been shown to preferentially form the anti-diastereomer. nih.govresearchgate.net
Conversely, the use of the N-acyl-1,3-oxazinane-2-thione scaffold in conjunction with smaller activating groups favors the formation of the syn counterpart. nih.gov Studies comparing different thioimide scaffolds revealed that six-membered rings like this compound are more nucleophilic than their five-membered counterparts. nih.gov Furthermore, scaffolds containing an endocyclic oxygen atom, such as this compound, show a higher preference for yielding syn diastereomers. nih.gov This control allows for the selective synthesis of the desired aldol stereoisomer by choosing the appropriate thioimide and reaction parameters.
Chiral nickel(II) complexes play a crucial role in catalyzing these enantioselective aldol reactions, having a dramatic impact on the stereochemical outcome. nih.govresearchgate.net For the synthesis of syn-aldol adducts from N-propanoyl-1,3-oxazinane-2-thione, the chiral catalyst [(R)-DTBM-SEGPHOS]NiCl₂ has proven to be highly effective. nih.govresearchgate.net The use of just 2-5 mol % of this catalyst leads to high conversion and excellent diastereoselectivity. nih.gov
The combination of N-propanoyl-1,3-oxazinane-2-thione with the [(R)-DTBM-SEGPHOS]NiCl₂ catalyst resulted in the syn diastereomer with a diastereomeric ratio (dr) of 92:8. nih.govresearchgate.net Computational studies have highlighted the importance of the bulky tert-butyl groups on the aromatic phosphine (B1218219) ligand of the catalyst in dictating the stereochemical outcome of the reaction. nih.gov These groups influence the geometry of the transition state, leading to the observed high levels of stereocontrol.
The reaction is promoted by the use of activators and additives, namely trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and 2,6-lutidine. nih.gov The silyl triflate, TMSOTf, serves a dual purpose in the reaction mechanism. It activates the nickel(II) chloride precatalyst to generate the true catalytic species, [L*Ni(OTf)₂], and it reacts with the dialkyl acetal (B89532) to form a highly electrophilic oxocarbenium intermediate. nih.gov
| Entry | Aromatic Acetal | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | p-Anisaldehyde dimethyl acetal | 4a | 78 | 90:10 | 99 |
| 2 | Piperonal dimethyl acetal | 4f | 82 | 86:14 | 99 |
| 3 | 3,5-Dimethoxybenzaldehyde dimethyl acetal | 4g | 65 | >95:5 | 95 |
| 4 | p-Tolualdehyde dimethyl acetal | 4h | 79 | 82:18 | 99 |
| 5 | Benzaldehyde dimethyl acetal | 4l | 64 | 84:16 | 92 |
| 6 | p-Chlorobenzaldehyde dimethyl acetal | 4m | 60 | 88:12 | 99 |
| 7 | 2-Thiophenecarboxaldehyde dimethyl acetal | 4o | 69 | >95:5 | 99 |
Computational studies have been instrumental in elucidating the reaction mechanism and the origin of the observed stereoselectivity. nih.gov The calculations support a mechanism where the reaction proceeds through an open transition state. nih.gov In this model, the nickel enolate adds to the oxocarbenium electrophile in a manner controlled by the chiral DTBM-SEGPHOS ligand. nih.gov This controlled approach leads to the final enantiomerically pure syn-aldol adduct. nih.gov The theoretical models are in excellent agreement with the experimental results, accounting for the stereochemical outcome and confirming the crucial role of the catalyst's structure. nih.gov
The use of N-acyl thioimide scaffolds extends to other important carbon-carbon bond-forming reactions, such as stereodivergent Michael additions. This strategy allows for access to any of the four potential stereoisomers of the Michael adduct by carefully selecting the chiral ligand on the metal catalyst.
While extensive research has demonstrated this principle using the closely related N-acyl 1,3-thiazinane-2-thione (B1272399) scaffold, it highlights the potential of this class of compounds. In those studies, direct and stereodivergent Michael additions to α,β-unsaturated aldehydes were successfully catalyzed by chiral nickel(II) complexes. The reactions exhibited remarkable regio-, diastereo-, and enantioselectivity. The ability to furnish either syn or anti enantiomerically pure derivatives by simply changing the catalyst's chiral ligand showcases the power of this synthetic strategy. This established reactivity for analogous thioimide scaffolds provides a strong basis for the potential application of N-acyl-1,3-oxazinane-2-thiones in similar stereodivergent transformations.
Direct and Catalytic Enantioselective Aldol Reactions Involving N-Acyl-1,3-Oxazinane-2-thiones[4],[5],[1],[2],[6],[7],[8],
Ring-Opening Polymerization Studies of this compound
Specific cationic ring-opening polymerization pathways for this compound have not been detailed in the reviewed literature. For the related 1,3-oxazolidine-2-thione, initiators such as methyl trifluoromethanesulfonate (TfOMe), trifluoromethanesulfonic acid (TfOH), and boron trifluoride etherate (BF3·OEt2) have been successfully employed to initiate polymerization. The proposed mechanism for these reactions involves an active chain end, where the protonated cyclic iminothiocarbonate acts as the active species for propagation. It is plausible that this compound could follow a similar mechanistic pathway, but dedicated studies are required for confirmation.
Given the absence of specific studies on the polymerization of this compound, the characteristics of the resulting polythiourethane are not documented. In the case of polythiourethanes derived from 1,3-oxazolidine-2-thione, the polymerization has been shown to be controlled, yielding polymers with narrow molecular weight distributions (Mw/Mn < 1.14). The molecular weight of the resulting polymer could be controlled by adjusting the monomer-to-initiator feed ratio. Such characteristics would need to be experimentally verified for polythiourethanes synthesized from this compound.
Removal and Conversion of the 1,3-Oxazinanethione Heterocycle
Detailed methodologies for the removal and conversion of the 1,3-Oxazinanethione heterocycle are not extensively described in the available literature.
While the use of heterocyclic compounds as chiral auxiliaries is a common strategy in asymmetric synthesis, specific applications of this compound for accessing enantiomerically pure compounds with high synthetic value are not well-documented.
Investigations into Other Significant Transformation Pathways
Beyond the theoretical potential for ring-opening polymerization, other significant transformation pathways of this compound have not been a focus of published research. The reactivity of the thione group and the oxazinane ring suggests potential for various chemical modifications, but these have yet to be explored and reported in detail.
Spectroscopic Characterization and Computational Chemistry in 1,3 Oxazinane 2 Thione Research
Advanced Spectroscopic Methods for Structural and Purity Assessment
Spectroscopic techniques are indispensable tools for confirming the identity, structure, and purity of newly synthesized 1,3-oxazinane-2-thione compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of 1,3-oxazinane-2-thiones in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum of the parent this compound, characteristic signals corresponding to the protons of the heterocyclic ring are observed. For instance, the protons on the carbons adjacent to the nitrogen and oxygen atoms exhibit distinct chemical shifts. Studies on substituted 1,3-oxazinane-2-thiones, such as (S)-4-phenyl-1,3-oxazinane-2-thione, show specific signals for the phenyl and heterocyclic protons. rsc.org For example, the proton attached to the nitrogen (NH) typically appears as a singlet at a downfield chemical shift, around 9.95 ppm in DMSO-d₆. rsc.org The protons of the oxazinane ring appear at various chemical shifts depending on their position and stereochemistry. rsc.org
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The thione carbon (C=S) is particularly characteristic, resonating at a downfield chemical shift, often in the range of 185-190 ppm. For example, in N-propanoyl-1,3-oxazolidine-2-thione, the thione carbon appears at 185.5 ppm. semanticscholar.org The carbons of the oxazinane ring also give rise to distinct signals that are sensitive to substitution patterns. For instance, in (S)-4-phenyl-1,3-oxazinane-2-thione, the carbon of the thione group shows a signal at 186.49 ppm. rsc.org
NMR data for various this compound derivatives are summarized in the interactive table below.
Interactive Data Table: NMR Data for this compound Derivatives
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
|---|---|---|---|---|
| This compound | CDCl₃ | 8.82 (br s, 1H), 4.42–4.35 (m, 2H), 3.40 (td, J = 6.2, 2.7 Hz, 2H), 2.16–2.05 (m, 2H) | 186.7, 68.0, 40.3, 19.6 | semanticscholar.org |
| (S)-4-Phenyl-1,3-oxazinane-2-thione | DMSO-d₆ | 9.95 (s, 1H), 7.40 (t, J = 7.4 Hz, 2H), 7.32 (t, J = 7.3 Hz, 1H), 7.26 (d, J = 7.3 Hz, 2H), 4.64 (td, J = 5.8, 2.5 Hz, 1H), 4.32–4.26 (m, 1H), 4.13–4.07 (m, 1H), 2.33–2.25 (m, 1H), 1.96–1.88 (m, 1H) | 186.49, 141.79, 129.02, 128.07, 126.69, 65.78, 53.99, 28.79 | rsc.org |
| (S)-4-Methyl-1,3-oxazinane-2-thione | DMSO-d₆ | 9.56 (s, 1H), 4.30–4.25 (m, 1H), 4.20 (td, J = 11.2, 10.2, 3.2 Hz, 1H), 3.47 (q, J = 6.5 Hz, 1H), 2.05–1.98 (m, 1H), 1.62–1.54 (m, 1H), 1.13 (d, J = 6.5 Hz, 3H) | 185.68, 66.83, 46.86, 27.68, 21.17 | rsc.org |
| N-Propanoyl-1,3-oxazolidine-2-thione | CDCl₃ | 4.55 (t, J = 8.6 Hz, 2H), 4.24 (t, J = 8.6 Hz, 2H), 3.31 (q, J = 7.3 Hz, 2H), 1.20 (t, J = 7.3 Hz, 3H) | 185.5, 175.1, 66.4, 47.1, 31.1, 8.5 | semanticscholar.org |
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of 1,3-oxazinane-2-thiones, IR spectra are characterized by several key absorption bands. The most prominent of these is the C=S stretching vibration, which typically appears in the region of 1200-1190 cm⁻¹. mdpi.com The N-H stretching vibration of the secondary amine in the ring is also a significant feature, usually observed as a band in the range of 3380–3370 cm⁻¹. mdpi.com Additionally, the C-O-C stretching vibrations of the oxazinane ring can be found in the fingerprint region. For N-acylated derivatives, a strong carbonyl (C=O) stretching band appears at a higher frequency, typically around 1700 cm⁻¹. semanticscholar.org
The table below provides a summary of characteristic IR absorption bands for selected this compound derivatives.
Interactive Data Table: Characteristic IR Bands for this compound Derivatives
| Compound | C=S Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Reference |
|---|---|---|---|---|
| 2-(Tetrabromophthalimidomethyl-6-Phenyl-5-Cyano-1,3-Oxazino[4,5-e]-1,3-Pyrimidine-3-[H]-2,4-Dione | - | 3380–3370 | 1720–1710 | mdpi.com |
| 2-(Tetrabromophthalimidomethyl-6-Phenyl-5-Cyano-1,3-Oxazino[4,5-e]-1,3-Pyrimidine-3-[H]-2-Thione-4-One | 1200–1190 | 3380–3370 | 1720–1710 | mdpi.com |
| N-Propanoyl-1,3-oxazolidine-2-thione | - | - | 1697 | semanticscholar.org |
Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of a newly synthesized compound with high accuracy. The molecular ion peak ([M]⁺ or [M+H]⁺) is a key piece of information obtained from the mass spectrum. For the parent this compound, the molecular weight is 117.17 g/mol . nih.govchemsynthesis.com High-resolution mass spectrometry can confirm the molecular ion peak at an m/z of 117.17. vulcanchem.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
The following table summarizes the molecular weight and observed mass spectral data for several this compound compounds.
Interactive Data Table: Mass Spectrometry Data for this compound Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Observed [M+H]⁺ (m/z) | Reference |
|---|---|---|---|---|
| This compound | C₄H₇NOS | 117.17 | 118.0323 | semanticscholar.orgnih.gov |
| N-Propanoyl-1,3-oxazolidine-2-thione | C₆H₉NO₂S | 159.21 | 160.0431 | semanticscholar.org |
| N-Pentanoyl-1,3-oxazinane-2-thione | C₉H₁₅NO₂S | 201.29 | 202.0899 | semanticscholar.org |
| N-(5-Hexenoyl)-1,3-oxazinane-2-thione | C₁₀H₁₅NO₂S | 213.3 | 214.0896 | semanticscholar.org |
| N-(4-Methoxycarbonylbutanoyl)-1,3-oxazinane-2-thione | C₁₀H₁₅NO₄S | 245.29 | 246.0795 | semanticscholar.org |
X-ray Crystallography for Determination of Absolute Configuration
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. This technique has been instrumental in confirming the stereochemistry of chiral this compound derivatives. For instance, the crystal structure of an aldol (B89426) adduct derived from an N-acyl-1,3-oxazinane-2-thione has been determined, unequivocally establishing the syn-configuration of the product. illinoisstate.eduub.edu This information is crucial for understanding the stereochemical course of reactions involving these chiral auxiliaries.
The conformational analysis of this compound reveals that the molecule often adopts a rigid half-chair conformation. smolecule.com In this conformation, substituents may occupy axial or equatorial positions to minimize steric interactions, which in turn influences the reactivity and selectivity of subsequent chemical transformations. smolecule.com The thione group exhibits restricted rotation due to partial double-bond character arising from resonance with the lone pair of electrons on the adjacent nitrogen atom. smolecule.com
Quantum Chemical Calculations and Molecular Modeling
Computational chemistry provides a powerful theoretical framework to complement experimental findings and to predict the behavior of this compound and its derivatives.
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to model the electronic structure and predict the reactivity and selectivity of 1,3-oxazinane-2-thiones. These calculations can provide insights into the transition state structures of reactions involving these compounds, helping to rationalize the observed stereochemical outcomes. For example, computational studies have been used to understand the crucial role of catalysts and the stereochemical outcome of direct and asymmetric syn-aldol reactions of N-acyl-1,3-oxazinane-2-thiones. acs.orgnih.gov These studies have revealed that the reaction proceeds through an open transition state, and the steric bulk of the catalyst's ligands is critical for achieving high diastereoselectivity. researchgate.net
Molecular modeling can also be used to study the conformational preferences of the this compound ring system, which is important for understanding its reactivity. The rigid half-chair conformation, confirmed by both experimental and computational methods, is a key factor in dictating the approach of reagents and thus the stereochemical outcome of reactions. smolecule.com
Elucidation of Catalyst-Substrate Interactions
The study of catalyst-substrate interactions is fundamental to understanding and optimizing chemical reactions involving this compound and its derivatives. Computational and experimental methods have been employed to shed light on these interactions, particularly in the context of asymmetric catalysis.
A notable example is the direct and asymmetric syn-aldol reaction of N-acyl-1,3-oxazinane-2-thiones with dialkyl acetals derived from aromatic aldehydes. acs.org This reaction is effectively catalyzed by a complex of [DTBM-SEGPHOS]NiCl₂, in conjunction with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and lutidine. acs.org The high levels of enantioselectivity observed in such reactions are attributed to the specific interactions between the chiral catalyst and the N-acyl-1,3-oxazinane-2-thione substrate.
Computational studies, often employing Density Functional Theory (DFT), are crucial in modeling the transition states of these reactions. These models help to elucidate the nature of the non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern the stereochemical outcome. snnu.edu.cn For instance, in related organocatalytic systems, it has been shown that multiple hydrogen bonds between a catalyst and substrates play a significant role in controlling stereoselectivity. snnu.edu.cn The elucidation of the precise binding mode of the substrate to the catalyst is key. In many bifunctional catalyst systems, the simultaneous activation of both reactants is essential for achieving high yields and enantiomeric excesses. mdpi.com
The general mechanism for such catalyzed reactions often involves the formation of a catalyst-substrate complex. mdpi.com In the case of the nickel-catalyzed aldol reaction, the Lewis acidic nickel center is believed to coordinate with the carbonyl oxygen of the N-acyl group and the thione sulfur atom of the this compound ring. This coordination activates the substrate for nucleophilic attack. The chiral diphosphine ligand (DTBM-SEGPHOS) creates a well-defined chiral environment around the metal center, which dictates the facial selectivity of the reaction.
The table below summarizes the key components and their proposed roles in the catalytic cycle of the asymmetric syn-aldol reaction of N-acyl-1,3-oxazinane-2-thiones.
| Component | Role in Catalysis |
| N-acyl-1,3-oxazinane-2-thione | Substrate, activated by coordination to the catalyst. |
| [DTBM-SEGPHOS]NiCl₂ | Chiral catalyst, provides the asymmetric environment. acs.org |
| TMSOTf | Co-catalyst/activator. |
| Lutidine | Base, facilitates the reaction. acs.org |
Understanding these catalyst-substrate interactions at a molecular level is critical for the rational design of new and more efficient catalysts for reactions involving the this compound scaffold.
Conformational Analysis and Stereoelectronic Effects
The reactivity and stability of this compound are significantly influenced by its three-dimensional structure, which is governed by conformational preferences and stereoelectronic effects. wikipedia.org The six-membered 1,3-oxazinane (B78680) ring is not planar and, similar to cyclohexane, is expected to adopt various conformations such as chair, boat, and twist-boat.
Conformational Preferences:
For the unsubstituted this compound, the chair conformation is generally the most stable, as it minimizes torsional strain and steric interactions. However, the presence of substituents on the ring can alter the conformational equilibrium. Computational methods, such as ab initio and DFT calculations, are powerful tools for determining the relative energies of different conformers. researchgate.net For related six-membered heterocyclic systems like 1,3-dioxanes and 1,3-oxathianes, extensive computational and spectroscopic studies have been performed to map their potential energy surfaces. researchgate.netacs.org These studies have revealed that interconversion between chair forms often proceeds through various twist and boat transition states. researchgate.net
Stereoelectronic Effects:
Stereoelectronic effects arise from the interaction of electron orbitals that are dependent on the spatial arrangement of atoms within the molecule. wikipedia.org In this compound, several stereoelectronic interactions are at play, influencing its conformation and reactivity.
Anomeric Effect: A key stereoelectronic interaction in heterocyclic systems containing a heteroatom adjacent to another is the anomeric effect. beilstein-journals.org In the context of the 1,3-oxazinane ring, this would involve the interaction of the nitrogen lone pair (n_N) with the antibonding orbital (σ*) of an adjacent C-O bond. This interaction is stabilizing and can influence the preferred orientation of substituents on the ring. Studies on related naphthoxazine systems have shown that the delocalization of the nitrogen lone pair is a significant factor in their stereochemistry. nih.gov
The table below outlines some of the key stereoelectronic interactions that are likely to influence the conformation of the this compound ring.
| Interaction Type | Donor Orbital | Acceptor Orbital | Potential Consequence |
| Anomeric Effect | Nitrogen lone pair (n_N) | C-O antibonding (σ_C-O) | Stabilization of specific conformers, influence on substituent orientation. beilstein-journals.orgnih.gov |
| Hyperconjugation | Nitrogen lone pair (n_N) | C-H antibonding (σ_C-H) | Alteration of bond lengths and angles, conformational stabilization. beilstein-journals.org |
| Hyperconjugation | C-H bonding (σ_C-H) | C=S antibonding (π*_C=S) | Influence on the electronic properties of the thione group. |
Applications and Broader Impact in Chemical Synthesis and Materials Science
1,3-Oxazinane-2-thione as a Chiral Auxiliary and Platform in Asymmetric Synthesis
This compound serves as an effective chiral auxiliary, a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The inherent chirality of the auxiliary guides the formation of a specific stereoisomer of the product.
Recent research has highlighted the use of N-acyl-1,3-oxazinane-2-thiones in direct and asymmetric syn-aldol reactions with dialkyl acetals derived from aromatic aldehydes. unimelb.edu.aumdpi.com These reactions, catalyzed by a chiral nickel(II) complex, proceed with high yields and excellent stereocontrol, favoring the formation of the syn-aldol product. unimelb.edu.aumdpi.com The six-membered this compound scaffold has been shown to be more nucleophilic compared to its five-membered oxazolidine-2-thione counterpart in these reactions. unimelb.edu.aumdpi.com
A notable advantage of using the this compound heterocycle as a chiral auxiliary is its facile removal after the desired stereoselective transformation, providing access to a variety of enantiomerically pure compounds that are valuable in organic synthesis. unimelb.edu.aunih.gov This straightforward removal makes it an attractive tool for the construction of complex chiral molecules.
Below is a table summarizing the results of an asymmetric syn-aldol reaction using N-propanoyl-1,3-oxazinane-2-thione as a chiral auxiliary with various aromatic acetals. unimelb.edu.au
Table 1: Asymmetric syn-Aldol Reaction of N-Propanoyl-1,3-oxazinane-2-thione with Aromatic Acetals
| Entry | Aromatic Acetal (B89532) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 1 | p-Anisaldehyde dimethyl acetal | 79 | 92:8 | 99 |
| 2 | m-Anisaldehyde dimethyl acetal | 78 | 86:14 | 95 |
| 3 | o-Anisaldehyde dimethyl acetal | 79 | >95:5 | 99 |
| 4 | Piperonal dimethyl acetal | 82 | 91:9 | 98 |
| 5 | 3,5-Dimethoxybenzaldehyde dimethyl acetal | 65 | >95:5 | 99 |
Utilization in the Synthesis of Complex Organic Molecules and Natural Products
While direct applications of this compound in the total synthesis of specific natural products are not extensively documented in readily available literature, the broader class of 1,3-oxazines serves as a crucial building block in the synthesis of complex bioactive molecules. For instance, the 1,3-oxazine framework is a key component in the synthesis of natural products like (+)-1-deoxynojirimycin. The principles of stereocontrol demonstrated with this compound as a chiral auxiliary are fundamental to the construction of such intricate molecular architectures.
The synthesis of thioketopiperazine natural products, which exhibit a range of biological activities including antibacterial and antifungal properties, showcases the importance of sulfur-containing heterocyclic scaffolds in constructing complex natural products. unimelb.edu.au The strategies employed in these syntheses could conceptually be extended to incorporate the this compound moiety.
Furthermore, the core structure of the potent antitumor antibiotic (-)-quinocarcin, a tetrahydroisoquinoline alkaloid, features a complex heterocyclic system. nih.govresearchgate.netresearchgate.net The asymmetric synthesis of this core often relies on methodologies like 1,3-dipolar cycloadditions to establish the necessary stereocenters, a field where chiral auxiliaries and building blocks derived from scaffolds like 1,3-oxazinane (B78680) could play a significant role.
Development of Enantiomerically Enriched Building Blocks for Pharmaceuticals
The chiral nature of this compound and its derivatives makes them valuable starting materials for the synthesis of enantiomerically pure building blocks for the pharmaceutical industry. The closely related chiral 1,3-oxazinan-2-ones have been successfully utilized to design and synthesize novel compounds with potent antibacterial activities against Gram-positive bacteria, including Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis. nih.gov These compounds represent new structural scaffolds that can be further optimized into new classes of antibiotics. nih.gov
Given the structural similarity, this compound derivatives are also promising candidates for the development of novel therapeutic agents. The broader class of 1,3,5-thiadiazine-2-thione derivatives, for example, has been investigated for a wide range of biological activities, including antimicrobial and anticancer properties. organic-chemistry.org Similarly, derivatives of 1,3,4-oxadiazole-2-thione have been explored as potential anticancer agents, showing cytotoxic activity against various cancer cell lines. nih.gov This underscores the potential of the thione functionality within a heterocyclic scaffold for generating biologically active compounds. The development of synthetic routes to enantiomerically pure 1,3-oxazinane-2-thiones is therefore a key step towards their application in creating new drug candidates.
Application in the Synthesis of Advanced Polymeric Materials (e.g., Polythiourethanes)
This compound serves as a monomer in the cationic ring-opening polymerization to produce polythiourethanes. mdpi.com This polymerization process offers a route to advanced polymeric materials with potentially unique properties. The polymerization of this compound in dichloromethane (B109758) at 30°C has been reported to yield a polymer that is poorly soluble in organic solvents, which is attributed to strong intermolecular hydrogen bonding. mdpi.com
To address the issue of solubility, N-substituted analogues such as N-benzyl-1,3-oxazinane-2-thione have been polymerized. Polymerization of the N-benzyl analogue in nitrobenzene (B124822) at 50°C resulted in a soluble polythiourethane with a number-average molecular weight (Mn) of 20,000 g/mol and a good yield. mdpi.com The properties of the resulting polythiourethanes can be tuned by the choice of monomer and polymerization conditions. For instance, polythiourethanes derived from the cationic polymerization of a related five-membered ring system, 3-benzyltetrahydro-1,3-oxazolidine-2-thione, have been shown to be more heat-resistant than common polyurethanes and possess a high refractive index of 1.642. mdpi.com
Table 2: Cationic Ring-Opening Polymerization of this compound and its N-benzyl analogue mdpi.com
| Monomer | Polymerization Conditions | Resulting Polymer | Solubility |
|---|---|---|---|
| This compound | CH₂Cl₂, 30°C | Polythiourethane | Poorly soluble in organic media |
Contribution to Chiral Nanocluster Chemistry and Optical Properties
While the direct application of this compound in the synthesis of chiral nanoclusters is not prominently reported, the chemistry of thiol-stabilized gold nanoclusters provides a relevant context for its potential contribution. Gold nanoclusters, composed of a precise number of gold atoms, exhibit unique size-dependent optical properties, such as fluorescence, which are highly sensitive to the nature of the stabilizing ligands. nih.govorganicchemistrydata.org
The use of chiral thiol-containing ligands is a key strategy for inducing chirality in gold nanoclusters, leading to materials with chiroptical properties like circular dichroism. The sulfur atom in this compound (in its tautomeric thiol form, 5,6-dihydro-4H-1,3-oxazine-2-thiol) could potentially act as a stabilizing ligand for gold nanoclusters. mdpi.com The inherent chirality of derivatives of this compound could then be transferred to the nanocluster, influencing its optical properties and potential applications in areas such as chiral sensing and catalysis. Further research is needed to explore the specific use of chiral this compound derivatives as ligands for the synthesis of chiral nanoclusters and to investigate their resulting optical properties.
General Potential as a Precursor to Biologically Relevant Scaffolds in Medicinal Chemistry Research
The 1,3-oxazine ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. scilit.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of new drugs. Compounds containing the 1,3-oxazine moiety have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.
The trifluoromethyl-1,3-oxazine-2-one derivative, for example, is a known non-nucleoside reverse transcriptase inhibitor with high activity against various strains of HIV-1. This highlights the therapeutic potential of this heterocyclic system. The introduction of a thione group in place of the ketone, to give this compound, offers a route to new chemical entities with potentially different biological activities and pharmacokinetic properties. The this compound scaffold can be readily functionalized at various positions, allowing for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs. Its role as a precursor to these biologically relevant scaffolds underscores its importance in the ongoing search for new and effective therapeutic agents. scilit.com
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of 1,3-oxazine derivatives has traditionally relied on methods that can be costly or involve toxic reagents. ijrpr.com A significant future direction is the design of novel catalytic systems that offer improved efficiency, higher yields, and greater selectivity under mild conditions. Researchers are exploring a variety of catalysts to achieve these goals.
One promising approach involves the use of advanced nanocomposites. For instance, a heteropolyacid stabilized on mesoporous titanium oxide and graphitic carbon nitride (H₃PMo₁₁O₃₉@TiO₂@g-C₃N₄) has been successfully employed as a nanocatalyst. rsc.org This system facilitates the one-pot, three-component condensation reaction to produce 1,3-oxazine derivatives with high yields (85–95%) in remarkably short reaction times (5–12 minutes) under solvent-free conditions. rsc.org The key advantages of such catalysts are their high stability, low cost, and reusability for multiple reaction cycles without significant loss of activity. rsc.org
Another area of development is the use of specialized catalysts for specific synthetic strategies. While many methods focus on creating the oxazine (B8389632) ring, the principles can be adapted for thione derivatives. The aim is to reduce reliance on expensive or hazardous materials and simplify the reaction setup, often through one-pot multicomponent methodologies. ijrpr.com
| Catalyst System | Key Features | Reported Yields | Reaction Time |
| H₃PMo₁₁O₃₉@TiO₂@g-C₃N₄ | Nanocomposite, Reusable, Solvent-free | 85-95% | 5-12 min |
| Various | One-pot synthesis | Variable | Variable |
This table showcases examples of catalytic systems being developed for the synthesis of 1,3-oxazine derivatives, highlighting the trend towards efficiency and sustainability.
Exploration of New Reaction Architectures and Mechanistic Pathways
A central theme in the evolution of 1,3-oxazinane-2-thione chemistry is the move towards more sophisticated and efficient reaction architectures. Multi-component reactions (MCRs) have become a cornerstone of this approach, as they allow for the construction of complex molecules from simple starting materials in a single step, which is both atom-economical and time-efficient. researchgate.net
Future research will likely focus on expanding the scope of MCRs to create a wider diversity of this compound derivatives. This includes the investigation of novel combinations of starting materials and the development of tandem or domino reactions that build upon the initial MCR product. Understanding the plausible mechanistic pathways of these complex transformations is crucial for optimizing reaction conditions and predicting outcomes. researchgate.net For related heterocyclic systems, mechanisms such as the Mannich reaction and Betti reaction are known to be involved in their synthesis. ijrpr.com The study of reaction kinetics and intermediates will provide deeper insights, enabling chemists to fine-tune these reactions for specific applications. doaj.org
Integration of this compound Chemistry into Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including this compound. nih.govmdpi.com This trend involves a holistic approach to minimize the environmental impact of chemical processes. Key areas of focus include the use of environmentally benign solvents, the development of solvent-free reaction conditions, and the utilization of reusable catalysts. rsc.orgnih.gov
Sonochemical methods, which use ultrasound to promote reactions, represent a promising green alternative. For the synthesis of related triazine derivatives, sonochemistry has been shown to be significantly "greener" than conventional heating, offering high yields in very short reaction times using water as a solvent. nih.gov The adoption of similar energy-efficient techniques for this compound synthesis is a logical next step.
The overarching goal is to develop synthetic protocols that are not only efficient but also safe and sustainable. nih.gov This includes reducing the use of hazardous reagents and minimizing waste generation, aligning the synthesis of these valuable compounds with modern environmental standards. ijrpr.comnih.gov
| Green Chemistry Approach | Benefit | Example Application |
| Reusable Nanocatalysts | Reduced waste, Lower cost | H₃PMo₁₁O₃₉@TiO₂@g-C₃N₄ for oxazine synthesis rsc.org |
| Solvent-free Conditions | Minimized solvent waste | Synthesis of oxazine derivatives at 80°C rsc.org |
| Sonochemistry | Energy efficiency, Use of water as solvent | Synthesis of 1,3,5-triazine (B166579) derivatives nih.gov |
This interactive table summarizes key green chemistry strategies being integrated into the synthesis of heterocyclic compounds like this compound.
Expansion of Applications in Materials Science and Polymer Chemistry
While much of the research on 1,3-oxazine derivatives has been in medicinal chemistry, there is growing interest in their application in materials science and polymer chemistry. nih.gov The rigid heterocyclic structure of the this compound core can be exploited to create polymers with unique thermal and mechanical properties.
One significant area of research is solid-phase synthesis (SPS), where the oxazine or thiazine (B8601807) scaffold is assembled on a polymer support. nih.gov This technique allows for the efficient creation of libraries of compounds and simplifies the purification process. The development of novel linkers and resins compatible with the chemistry of this compound will be crucial for advancing this methodology.
Furthermore, the functional groups on the this compound ring can be used as handles for polymerization or for grafting onto existing polymer backbones. This could lead to the development of novel functional materials, such as specialized coatings, resins, or membranes. The exploration of ring-opening polymerization (ROP) of this compound derivatives, analogous to the well-studied polymerization of 2-oxazolines, could open up new classes of polymers with diverse potential applications. bohrium.com
Advanced Computational Tools for Rational Design and Optimization of this compound Transformations
The use of advanced computational tools is set to revolutionize the way this compound derivatives are designed and synthesized. mdpi.com Molecular modeling and computational chemistry allow researchers to predict the properties and reactivity of new molecules before they are synthesized in the lab, saving time and resources.
Rational drug design principles can be applied to create this compound derivatives with specific biological activities. mdpi.com By understanding the structure-activity relationships (SAR), chemists can make targeted modifications to the core structure to enhance potency and selectivity. mdpi.com
Computational methods are also invaluable for elucidating complex reaction mechanisms. doaj.org By modeling transition states and reaction intermediates, researchers can gain a deeper understanding of how these molecules are formed, which can guide the optimization of reaction conditions to improve yields and minimize byproducts. This synergy between computational prediction and experimental validation will accelerate the discovery and development of new synthetic methods and applications for this compound.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1,3-oxazinane-2-thione derivatives, and how do reaction conditions influence yield?
- Methodology : this compound derivatives are typically synthesized via cyclization reactions using thiourea or dithiocarbamate precursors. For example, base-catalyzed intramolecular cyclization of acyl-dithiocarbazates in ethanol with triethylamine achieves yields >90% under reflux conditions. Reaction time and solvent polarity significantly impact purity; ethylene carbonate as an internal standard improves purity assessment (97–99%) .
- Key variables : Temperature (reflux vs. ambient), solvent (ethanol, DCM), and stoichiometry of CS₂ (for thione group incorporation).
Q. How are spectroscopic techniques (NMR, MS) employed to confirm the structure of this compound derivatives?
- Protocols :
- ¹H/¹³C NMR : Characteristic signals for the thione (C=S) group appear at δ 160–180 ppm (¹³C). Axial/equatorial proton splitting in the oxazinane ring confirms stereochemistry .
- Mass spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks, with fragmentation patterns validating ring stability .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methods : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity >95% is achievable via repeated crystallization, monitored by TLC (Rf ≈ 0.4–0.6) .
Advanced Research Questions
Q. How do computational models (e.g., DFT) predict the reactivity and tautomeric behavior of this compound?
- Approach : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates electron density maps, revealing nucleophilic sites at the sulfur atom. Tautomerism (thione ↔ thiol) is thermodynamically disfavored (ΔG > 15 kcal/mol), stabilizing the thione form .
- Validation : Experimental IR spectra (C=S stretch at 1150–1250 cm⁻¹) align with computed vibrational frequencies .
Q. What mechanistic insights explain contradictory yield outcomes in scaled-up syntheses of this compound?
- Analysis : Batch scalability discrepancies (e.g., 89% vs. 97% yield ) arise from heat transfer inefficiencies in larger reactors. Kinetic studies show pseudo-first-order dependence on acyl-dithiocarbazate concentration, with activation energy (Eₐ) ≈ 45 kJ/mol. Microreactor systems improve mixing and thermal control for consistent yields .
Q. How does substituent variation (e.g., 4,4,6-trimethyl-6-phenyl groups) modulate the biological activity of this compound?
- Hypothesis : Bulky substituents enhance lipophilicity, improving membrane permeability. Preliminary antimicrobial assays against S. aureus show MIC values of 32 µg/mL for phenyl-substituted derivatives, attributed to thione-mediated enzyme inhibition .
- Experimental design : SAR studies comparing alkyl vs. aryl substituents via broth microdilution assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
